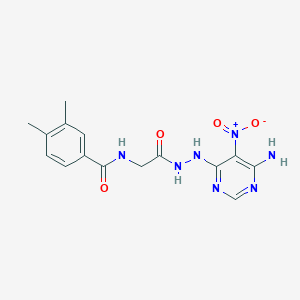
5-((4-fluorobenzyl)oxy)-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-((4-fluorobenzyl)oxy)-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide” is a complex organic molecule. It contains a dihydropyridine ring, which is a common structure in many pharmaceutical drugs, particularly those used to treat high blood pressure and heart disease .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the dihydropyridine ring and the introduction of the fluorobenzyl and methylthio phenyl groups. Specific synthetic routes would depend on the desired yield, cost, and other factors .Molecular Structure Analysis
The molecular structure of this compound includes a dihydropyridine ring, a fluorobenzyl group, and a methylthio phenyl group. These groups could potentially influence the compound’s reactivity and biological activity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the dihydropyridine ring might undergo oxidation or reduction reactions, while the fluorobenzyl and methylthio phenyl groups could participate in various substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group might increase its lipophilicity, which could affect its solubility in different solvents .Applications De Recherche Scientifique
Orexin Receptor Mechanisms
Research has highlighted the role of orexin (OX) and their receptors (OXR) in various physiological processes, including feeding, arousal, stress, and drug abuse. In a study focusing on compulsive food consumption, the effects of different OXR antagonists, including SB-649868 (which has a similar structure to the compound ), were evaluated. This research indicates a major role of OX1R mechanisms in binge eating, suggesting that selective antagonism at OX1R could represent a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).
HIV Integrase Inhibition
Studies on compounds structurally related to 5-((4-fluorobenzyl)oxy)-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide have demonstrated their potential in inhibiting HIV integrase. This enzyme is crucial for the replication of the HIV virus, making it a significant target for AIDS treatment. Research on various dihydroxypyrimidine carboxamides, including those with a p-fluorobenzylamide moiety, has shown potent inhibition of HIV-integrase-catalyzed strand transfer, suggesting their potential as antiviral agents (Pace et al., 2007).
Antimicrobial Properties
The synthesis and evaluation of compounds containing a fluorine atom and structural similarities to the compound have revealed promising antimicrobial properties. Studies have shown that the presence of the fluorine atom at specific positions in the molecule is essential for enhancing antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Desai et al., 2013).
Aromatic Polyamides
Research into aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links in the main chain has explored the potential of such structures in material science. These polyamides show good solubility, thermal stability, and the ability to form tough, flexible films, suggesting their utility in various industrial applications (Hsiao & Yu, 1996).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-N-(3-methylsulfanylphenyl)-4-oxo-1H-pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c1-27-16-4-2-3-15(9-16)23-20(25)17-10-18(24)19(11-22-17)26-12-13-5-7-14(21)8-6-13/h2-11H,12H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQKMICVIRDYEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC(=O)C(=CN2)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-fluorobenzyl)oxy)-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[1,2-b:3,4-b':5,6-b'']trithiophene](/img/structure/B2965705.png)
![(2E)-azepan-2-ylidene[(2-fluorophenyl)sulfonyl]acetonitrile](/img/structure/B2965706.png)
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-methylurea](/img/structure/B2965708.png)



![2-{[4-(4-Methylbenzenesulfonyl)-5-(morpholin-4-yl)-1,3-thiazol-2-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B2965713.png)

![2-Chloro-N-[[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methyl]propanamide](/img/structure/B2965715.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-thienylmethyl)propanamide](/img/structure/B2965716.png)

![1-(Tert-butyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2965718.png)
![1-[(6-Chloro-3-pyridinyl)methyl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2965719.png)
![4-bromo-5-{[2-(ethoxyethanimidoyl)phenoxy]methyl}-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2965720.png)